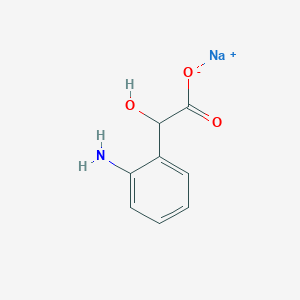

Sodium 2-(2-aminophenyl)-2-hydroxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 2-(2-aminophenyl)-2-oxoacetate is a chemical compound with the molecular formula C8H6NNaO3 . It has a molecular weight of 187.13 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

Sodium 2-(2-aminophenyl)-2-oxoacetate has a molecular weight of 187.13 and a molecular formula of C8H6NNaO3 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Arylation of Anilines via the Gomberg-Bachmann Reaction

A study demonstrates the use of aqueous sodium hydroxide in the arylation of anilines with aryl diazotates through a variant of the Gomberg-Bachmann reaction. This metal-free reaction under basic conditions exploits the radical-stabilizing effect of aniline's free amino function, leading to high regioselectivity in forming 2-aminobiphenyls, which are crucial intermediates in pharmaceuticals and agrochemicals Pratsch, Wallaschkowski, & Heinrich, 2012.

Dinuclear Organotin(IV) Coordination Polymers

Research into dinuclear organotin(IV) coordination polymers derived from Schiff bases with L-aspartic acid showcases the synthesis of complex organometallic structures. These structures, which are synthesized using sodium salts of organic acids, highlight the role of sodium-based compounds in facilitating the creation of materials with potential applications in catalysis, material science, and as precursors for more complex chemical syntheses Baul, Kehie, Duthie, & Höpfl, 2017.

Chemoselective Acetylation of 2-Aminophenol

A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, uses Novozym 435 as a catalyst. This research reflects the broader application of sodium salts in the synthesis of intermediates for pharmaceutical applications, demonstrating the compound's role in enabling specific chemical transformations Magadum & Yadav, 2018.

Functionalization of Sodium Hyaluronate

The functionalization of sodium hyaluronate with small molecules for increased resistance to in-vitro degradation introduces applications in biomedical fields, particularly in the development of viscosupplements for treating knee osteoarticular disease. This study underscores the use of sodium derivatives in medical and pharmaceutical research, aiming to improve treatment options Leone et al., 2021.

Antibacterial Applications

Research on sodiumn hydroxymethylaminoacetate explores its strong antibacterial capabilities against common bacteria, yeast, and mold. This study not only highlights the compound's potential in food preservation but also its broader implications in developing new antibacterial agents Zhiyong, 2008.

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;2-(2-aminophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLZRJSMMIQZIZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635626 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(2-aminophenyl)-2-hydroxyacetate | |

CAS RN |

39588-85-7 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)

![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)